molecular formula C11H11N3O B5527333 4-Methoxy-6-phenylpyrimidin-2-amine CAS No. 36315-02-3

4-Methoxy-6-phenylpyrimidin-2-amine

Cat. No.: B5527333
CAS No.: 36315-02-3
M. Wt: 201.22 g/mol
InChI Key: NVXGRADJIFIBIO-UHFFFAOYSA-N
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Description

4-Methoxy-6-phenylpyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-phenylpyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common method involves the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Methoxy-6-phenylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-phenylpyrimidin-2-amine
  • 4-Methyl-6-phenylpyrimidin-2-amine
  • 2-Phenylpyrimidine

Uniqueness

4-Methoxy-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

CAS No.

36315-02-3

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-methoxy-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C11H11N3O/c1-15-10-7-9(13-11(12)14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14)

InChI Key

NVXGRADJIFIBIO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C2=CC=CC=C2)N

Origin of Product

United States

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